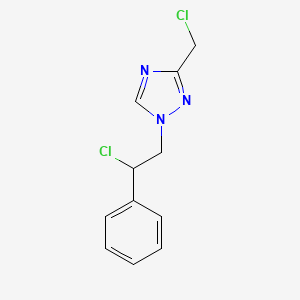![molecular formula C28H26O5S2 B14317432 1,1'-{Oxybis[(2,1-phenylene)methylenesulfonyl]}bis(4-methylbenzene) CAS No. 111950-86-8](/img/structure/B14317432.png)
1,1'-{Oxybis[(2,1-phenylene)methylenesulfonyl]}bis(4-methylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-{Oxybis[(2,1-phenylene)methylenesulfonyl]}bis(4-methylbenzene) is a complex organic compound characterized by its unique structure, which includes two benzene rings connected by an oxygen atom and sulfonyl groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Oxybis[(2,1-phenylene)methylenesulfonyl]}bis(4-methylbenzene) typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2,1-phenylene methylene oxide in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-{Oxybis[(2,1-phenylene)methylenesulfonyl]}bis(4-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1,1’-{Oxybis[(2,1-phenylene)methylenesulfonyl]}bis(4-methylbenzene) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1’-{Oxybis[(2,1-phenylene)methylenesulfonyl]}bis(4-methylbenzene) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A diglycidyl ether: Similar in structure but with different functional groups.
Bisphenol F diglycidyl ether: Another related compound with distinct properties.
4,4’-Methylenebisphenol diglycidyl ether: Shares structural similarities but differs in reactivity and applications.
Uniqueness
1,1’-{Oxybis[(2,1-phenylene)methylenesulfonyl]}bis(4-methylbenzene) is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Propiedades
Número CAS |
111950-86-8 |
|---|---|
Fórmula molecular |
C28H26O5S2 |
Peso molecular |
506.6 g/mol |
Nombre IUPAC |
1-[(4-methylphenyl)sulfonylmethyl]-2-[2-[(4-methylphenyl)sulfonylmethyl]phenoxy]benzene |
InChI |
InChI=1S/C28H26O5S2/c1-21-11-15-25(16-12-21)34(29,30)19-23-7-3-5-9-27(23)33-28-10-6-4-8-24(28)20-35(31,32)26-17-13-22(2)14-18-26/h3-18H,19-20H2,1-2H3 |
Clave InChI |
FBALNHUUDQGFKS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2OC3=CC=CC=C3CS(=O)(=O)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14317353.png)

![N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine](/img/structure/B14317362.png)
![4,4'-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol)](/img/structure/B14317364.png)
![[3-(Benzyloxy)-1,5-dimethoxy-9-oxo-9H-xanthen-4-yl]acetaldehyde](/img/structure/B14317374.png)
![1-[4-Methoxy-5,5-dimethyl-2-(propan-2-yl)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14317375.png)
![9-[(Prop-2-en-1-yl)sulfanyl]anthracene](/img/structure/B14317385.png)



![N',N'-Dimethyl-N-[2-(2-oxo-2-phenylethoxy)phenyl]formohydrazide](/img/structure/B14317409.png)
![4,7-Dimethyl-1-oxaspiro[4.4]nona-3,6-dien-2-one](/img/structure/B14317415.png)

